Palonosetron Hydrochloride is a potent and selective 5-HT3 receptor antagonist. [, ] 5-HT3 receptors are primarily found in the central nervous system (CNS) and the gastrointestinal (GI) tract. [] 5-HT3 receptor antagonists, like Palonosetron Hydrochloride, are primarily known for their antiemetic properties. []
Deuteration, the replacement of hydrogen atoms with deuterium isotopes, can alter the pharmacokinetic properties of drugs, potentially leading to increased metabolic stability and efficacy. [] While specific information on (S,S)-Palonosetron-d3 Hydrochloride is limited, it is likely to be used in research settings to study the drug's metabolism and pharmacokinetic profile.
(S,S)-Palonosetron-d3 Hydrochloride is a deuterium-labeled analog of Palonosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in pharmaceutical research and development, particularly in studies related to nausea and vomiting associated with chemotherapy. The compound's unique labeling with deuterium allows for enhanced tracking in metabolic studies and analytical applications.
(S,S)-Palonosetron-d3 Hydrochloride is synthesized from various precursors, typically involving complex organic reactions that include chiral amines and other specialized reagents. It is commercially available from multiple suppliers, including LGC Standards and other chemical supply companies, ensuring accessibility for research purposes .
The synthesis of (S,S)-Palonosetron-d3 Hydrochloride involves several key steps:
The molecular formula for (S,S)-Palonosetron-d3 Hydrochloride is , with a molecular weight of approximately 335.89 g/mol. The structure features a complex arrangement typical of serotonin antagonists, characterized by a quinuclidine core structure.
(S,S)-Palonosetron-d3 Hydrochloride participates in various chemical reactions typical for amine compounds, including:
The reactions are generally facilitated under controlled conditions using appropriate catalysts such as palladium on carbon or other metal catalysts, ensuring the selectivity and efficiency of transformations .
(S,S)-Palonosetron-d3 Hydrochloride functions as a selective antagonist of the serotonin 5-HT3 receptor. By binding to these receptors in the gastrointestinal tract and central nervous system, it inhibits the action of serotonin, which is responsible for triggering nausea and vomiting.
Research indicates that Palonosetron effectively reduces chemotherapy-induced nausea by blocking serotonin's action at the 5-HT3 receptors, thereby preventing emetic signals from being transmitted . This mechanism has been substantiated through various studies examining calcium mobilization and downstream signaling pathways involved in emesis.
Relevant data indicate that proper handling and storage are crucial for maintaining the compound's efficacy in research applications .
(S,S)-Palonosetron-d3 Hydrochloride is primarily used in scientific research related to:
Its unique properties as a stable isotope-labeled compound make it invaluable for precise measurements and tracking within biological systems .
The molecular architecture of (S,S)-Palonosetron-d3 Hydrochloride features two defined chiral centers critical to its pharmacological activity. The compound is systematically named as (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one-d3 hydrochloride, emphasizing the absolute (3aS) and (3S) configurations [1]. The fused tricyclic system consists of:
X-ray crystallography confirms that the (S,S) designation corresponds to the cis orientation of hydrogen (or deuterium) atoms at the stereogenic centers, enforcing a rigid conformational geometry essential for optimal binding to the 5-HT₃ receptor's hydrophobic pocket [4]. The spatial arrangement creates a 7.2 Å distance between the quinuclidine nitrogen and the carbonyl oxygen, matching the 5-HT₃ receptor's pharmacophore requirements.
Table 1: Stereochemical Descriptors of Palonosetron-d3
Chiral Center | Configuration | Structural Role | Biological Significance |
---|---|---|---|
C3a (Tetrahydroisoquinoline) | (3aS) | Defines ring fusion geometry | Determines spatial orientation of carbonyl group |
C3' (Quinuclidine) | (3S) | Positions tertiary nitrogen | Governs cation-π interactions with Trp183 in 5-HT₃ binding pocket |
Overall designation | (S,S) | Cis-relationship between H/D at C3a and H at C3' | Enables high-affinity receptor binding (Ki = 0.06 nM) |
The deuterated and non-deuterated palonosetron forms exhibit identical electronic configurations but differ in mass and vibrational spectra:
The deuterium substitution induces no conformational changes in the solid state as confirmed by overlay of crystal structures (RMSD = 0.02 Å for non-H/D atoms). The isotopic label serves solely as a mass tag without perturbing the molecule's electrostatic potential surface or dipole moment (calculated Δμ < 0.1 D).
Synthesis begins with preparation of the chiral quinuclidine precursor:(3S)-3-Aminoquinuclidine-d0
For deuterated analog:(3S)-3-Aminoquinuclidine-d3
The tetrahydroisoquinoline fragment is constructed through:1. Deuterated Tetralone Synthesis:- D2O-catalyzed deuteration of 6-methoxy-2-tetralone under basic conditions (NaOD/DMSO-d6, 80°C, 24 h)- Demethylation with BBr3 to yield 6-hydroxy-2-tetralone-d32. Mannich Reaction:- Condensation with formaldehyde and ammonium acetate to form 1,2,3,4-tetrahydro-6-hydroxy-2-aminomethylisoquinoline-d33. Reductive Amination:- Reaction with (3S)-3-aminoquinuclidine-d0 using NaBH3CN in methanol/acetic acid (4:1) at 25°C (yield 82%)4. Oxidative Cyclization:- Manganese dioxide-mediated dehydrogenation to form the benz[de]isoquinoline core (72% yield, 99.5% ee) [3]
A critical improvement involves BF3-catalyzed enantioselective cyclization:
Final conversion to hydrochloride salt employs optimized crystallization:
Table 3: Synthetic Route Optimization Parameters
Step | Reaction | Key Reagents/Conditions | Yield Improvement | Purity Enhancement |
---|---|---|---|---|
Quinuclidine Synthesis | Enzymatic resolution | CAL-B, vinyl acetate, 30°C | 45% → 82% (chiral) | ee 88% → 99.5% |
Deuteration | H/D exchange | LDA/THF-d8, D2O (3 cycles) | N/A | Atom%D 91% → 98.5% |
Cyclization | BF3-mediated ring closure | 0.1 equiv BF3·Et2O, toluene, 60°C | 65% → 89% | epimerization <0.1% |
Salt Formation | Gradient crystallization | Ethanol/ethyl acetate, slow cooling (0.5°C/min) | 75% → 92% | HPLC purity 96% → 99.8% |
The process yields pharmaceutical-grade (S,S)-Palonosetron-d3 Hydrochloride with:
Table 4: Final Product Specifications
Property | Specification | Method | Significance |
---|---|---|---|
Appearance | White crystalline powder | Visual | Confirms absence of impurities |
Melting Point | 283–285°C (dec.) | Differential scanning calorimetry | Matches reference standard |
Water Content | ≤0.5% (w/w) | Karl Fischer titration | Ensures stability |
Residual Solvents | Ethanol < 500 ppm, Ethyl acetate < 500 ppm | GC-FID | Complies with ICH Q3C guidelines |
Heavy Metals | <10 ppm | ICP-MS | Meets pharmaceutical requirements |
Specific Rotation | [α]D20 = +56.2° (c=1, H2O) | Polarimetry | Verifies chiral integrity |
The synthetic methodology achieves both regioselective deuteration and configurational stability, providing a robust route for producing this isotopically labeled standard essential for metabolic and pharmacokinetic studies of palonosetron [3] [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8